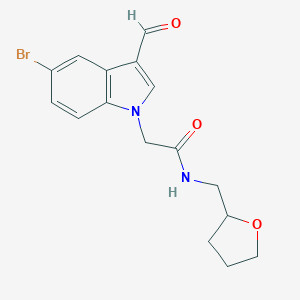
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD3308, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for scientific research.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been found to have potent anti-inflammatory effects, including the inhibition of cytokine production and the suppression of NF-κB signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent and specific inhibitory activity against COX-2, which makes it an attractive target for studying the role of this enzyme in various diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, including the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in clinical settings.
Synthesemethoden
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, including the condensation of 5-bromoindole-3-carbaldehyde with tetrahydro-2-furanylmethylamine, followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In particular, this compound has been found to have potent anti-inflammatory and anti-tumor activities, making it an attractive target for drug development.
Eigenschaften
Molekularformel |
C16H17BrN2O3 |
|---|---|
Molekulargewicht |
365.22 g/mol |
IUPAC-Name |
2-(5-bromo-3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h3-4,6,8,10,13H,1-2,5,7,9H2,(H,18,21) |
InChI-Schlüssel |
BUHMSNYVUYCBKL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Kanonische SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)